molecular formula C23H14N4O6S B2876544 (E)-methyl 2-((2-cyano-2-(4-(6-nitro-2-oxo-2H-chromen-3-yl)thiazol-2-yl)vinyl)amino)benzoate CAS No. 799776-34-4

(E)-methyl 2-((2-cyano-2-(4-(6-nitro-2-oxo-2H-chromen-3-yl)thiazol-2-yl)vinyl)amino)benzoate

Cat. No.: B2876544
CAS No.: 799776-34-4
M. Wt: 474.45
InChI Key: ALBURJQIUSSNJK-SDNWHVSQSA-N
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Description

(E)-methyl 2-((2-cyano-2-(4-(6-nitro-2-oxo-2H-chromen-3-yl)thiazol-2-yl)vinyl)amino)benzoate is a complex organic compound featuring a chromenyl-thiazolyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-methyl 2-((2-cyano-2-(4-(6-nitro-2-oxo-2H-chromen-3-yl)thiazol-2-yl)vinyl)amino)benzoate typically involves multi-step organic synthesis:

    Formation of the Chromenyl Intermediate: The synthesis begins with the preparation of the chromenyl intermediate, often through a condensation reaction involving salicylaldehyde and a suitable nitroalkene under basic conditions.

    Thiazole Ring Formation: The chromenyl intermediate is then reacted with a thioamide to form the thiazole ring. This step usually requires a cyclization reaction facilitated by an acid catalyst.

    Vinylation and Cyano Group Introduction:

    Final Coupling: The final step is the coupling of the vinylated intermediate with methyl 2-aminobenzoate under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and chromenyl moieties, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine using reducing agents such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyano and ester groups, using nucleophiles like amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Amines, alcohols, bases like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives of the chromenyl and thiazole rings.

    Reduction: Amino derivatives from the reduction of the nitro group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (E)-methyl 2-((2-cyano-2-(4-(6-nitro-2-oxo-2H-chromen-3-yl)thiazol-2-yl)vinyl)amino)benzoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

Biologically, this compound is studied for its potential as a fluorescent probe due to the chromenyl moiety, which can exhibit strong fluorescence. It is also investigated for its potential bioactivity, including antimicrobial and anticancer properties.

Medicine

In medicine, the compound is explored for its potential therapeutic applications. The presence of the nitro group and the thiazole ring suggests possible interactions with biological targets, making it a candidate for drug development.

Industry

Industrially, the compound can be used in the development of new materials, such as organic semiconductors or dyes, due to its conjugated system and electronic properties.

Mechanism of Action

The mechanism of action of (E)-methyl 2-((2-cyano-2-(4-(6-nitro-2-oxo-2H-chromen-3-yl)thiazol-2-yl)vinyl)amino)benzoate involves its interaction with molecular targets through its functional groups. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components. The thiazole and chromenyl moieties can interact with enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    (E)-methyl 2-((2-cyano-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)vinyl)amino)benzoate: Lacks the nitro group, which may affect its bioactivity and fluorescence properties.

    (E)-ethyl 2-((2-cyano-2-(4-(6-nitro-2-oxo-2H-chromen-3-yl)thiazol-2-yl)vinyl)amino)benzoate: Similar structure but with an ethyl ester instead of a methyl ester, potentially altering its reactivity and solubility.

Uniqueness

The presence of both the nitro group and the chromenyl-thiazolyl moiety in (E)-methyl 2-((2-cyano-2-(4-(6-nitro-2-oxo-2H-chromen-3-yl)thiazol-2-yl)vinyl)amino)benzoate makes it unique

Properties

IUPAC Name

methyl 2-[[(E)-2-cyano-2-[4-(6-nitro-2-oxochromen-3-yl)-1,3-thiazol-2-yl]ethenyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14N4O6S/c1-32-22(28)16-4-2-3-5-18(16)25-11-14(10-24)21-26-19(12-34-21)17-9-13-8-15(27(30)31)6-7-20(13)33-23(17)29/h2-9,11-12,25H,1H3/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALBURJQIUSSNJK-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC=C(C#N)C2=NC(=CS2)C3=CC4=C(C=CC(=C4)[N+](=O)[O-])OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=CC=C1N/C=C(\C#N)/C2=NC(=CS2)C3=CC4=C(C=CC(=C4)[N+](=O)[O-])OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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